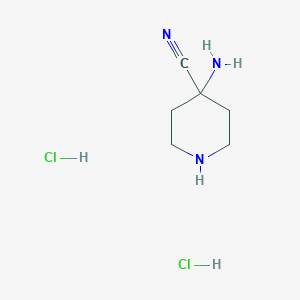

4-Aminopiperidine-4-carbonitrile dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminopiperidine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol. It is a derivative of piperidine, featuring an amino group and a carbonitrile group attached to the piperidine ring, and is commonly used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with cyanogen chloride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-aminopiperidine-4-carbonitrile dihydrochloride involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to achieve high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminopiperidine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Aminopiperidine-4-carbonitrile dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it conducive for developing drugs targeting neurological disorders, cancer therapies, and other therapeutic areas.

- Neurological Disorders : The compound is involved in synthesizing drugs that modulate neurotransmitter systems, particularly those targeting receptors associated with cognitive functions and mood regulation.

- Cancer Research : Studies indicate that derivatives of 4-aminopiperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

Biochemical Research

In biochemical contexts, this compound serves as a crucial building block for enzyme inhibitors. This application is vital for exploring therapeutic avenues for diseases where enzyme modulation can lead to improved treatment outcomes.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways .

Material Science

The incorporation of this compound into polymers has been explored to enhance material properties. Its unique chemical structure allows it to improve durability and functionality in advanced materials.

- Polymer Applications : Research indicates that this compound can be used to create materials with enhanced mechanical properties and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in several methods used for detecting and quantifying other chemical substances.

- Detection Methods : It is employed in chromatographic techniques and spectroscopic analysis, aiding researchers in complex mixture analyses .

Agrochemical Formulations

The compound has also been investigated in the context of agrochemicals, contributing to the development of safer and more effective pesticides and herbicides.

- Pesticide Development : Its chemical properties lend themselves to formulations that are less harmful to the environment while maintaining efficacy against pests .

Case Studies

- Cytotoxicity Studies : A study evaluating the effects of this compound on FaDu hypopharyngeal tumor cells demonstrated significant apoptosis induction compared to control groups. This highlights its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Research indicates that compounds related to 4-Aminopiperidine can inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease by enhancing cholinergic signaling .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways through enzyme interaction |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Inhibits acetylcholinesterase; may improve cognitive function |

| Material Enhancement | Improves mechanical properties of polymers |

| Agrochemical Applications | Contributes to safer pesticide formulations |

Mécanisme D'action

4-Aminopiperidine-4-carbonitrile dihydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-ethylpiperidine, and 4-aminopiperidine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparaison Avec Des Composés Similaires

Piperidine

N-ethylpiperidine

4-aminopiperidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Aminopiperidine-4-carbonitrile dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships, focusing on its antifungal properties and other pharmacological applications.

The synthesis of 4-aminopiperidine derivatives typically involves the reductive amination of N-substituted 4-piperidone derivatives. The process yields a library of compounds that can be evaluated for biological activity. The unique structure of 4-aminopiperidine allows for modulation of biological activity, making it a valuable scaffold in drug design.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 4-aminopiperidine derivatives, particularly their ability to inhibit the growth of various fungal strains.

Key Findings:

- In Vitro Activity : A study synthesized over 30 derivatives and tested them against clinically relevant fungal isolates such as Aspergillus and Candida species. Notably, two compounds demonstrated significant antifungal activity, showing promise for further development .

- Mechanism of Action : The antifungal activity is believed to stem from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Specifically, these compounds target enzymes like sterol C14-reductase and sterol C8-isomerase .

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 2 µg/mL |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus niger | 1 µg/mL |

Other Biological Activities

Beyond antifungal properties, 4-aminopiperidine derivatives have shown potential in other areas:

Neuropharmacology

These compounds have been investigated for their role in treating neurological disorders. Their structure allows them to act as intermediates in synthesizing drugs targeting conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Antitumor Activity

Some derivatives have exhibited anti-tumor properties in xenograft mouse models. The metabolic stability observed in liver microsomes indicates potential for further development as anticancer agents .

Case Studies

Several studies provide insights into the biological activities of 4-aminopiperidine derivatives:

- Antifungal Evaluation : A comprehensive study evaluated a series of piperidine derivatives against Yarrowia lipolytica, revealing several candidates with promising growth-inhibiting activity against multiple fungal isolates .

- Neuroprotective Effects : Research on piperidine derivatives has indicated their ability to cross the blood-brain barrier, enhancing their potential as neuroprotective agents in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

4-aminopiperidine-4-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-5-6(8)1-3-9-4-2-6;;/h9H,1-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDLQSDFPXZTNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.